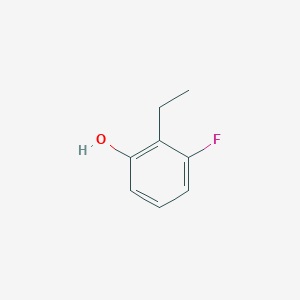
2-Ethyl-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-fluorophenol is an organic compound with the molecular formula C8H9FO. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structural features, which include an ethyl group and a fluorine atom attached to the benzene ring. These modifications impart distinct chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-fluorophenol can be achieved through various methods. One common approach involves the fluorination of 2-ethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-ethylphenol in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the direct fluorination of 2-ethylphenol using elemental fluorine or a fluorine-containing compound under controlled conditions. This process would require specialized equipment to handle the reactive fluorine gas safely .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
2-Ethyl-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-fluorophenol involves its interaction with various molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to enzyme inhibition or modulation of cell signaling pathways. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
2-Fluorophenol: Similar structure but lacks the ethyl group.
3-Fluorophenol: Similar structure but lacks the ethyl group and has the fluorine atom in a different position.
2-Ethylphenol: Similar structure but lacks the fluorine atom .
Uniqueness: 2-Ethyl-3-fluorophenol is unique due to the combined presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethyl group influences its steric and electronic properties .
Propriétés
Formule moléculaire |
C8H9FO |
|---|---|
Poids moléculaire |
140.15 g/mol |
Nom IUPAC |
2-ethyl-3-fluorophenol |
InChI |
InChI=1S/C8H9FO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
Clé InChI |
RKGDLMYQJXITEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


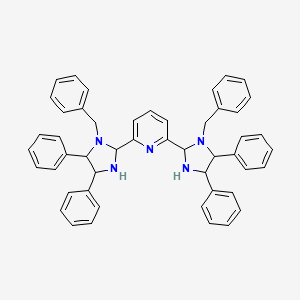
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
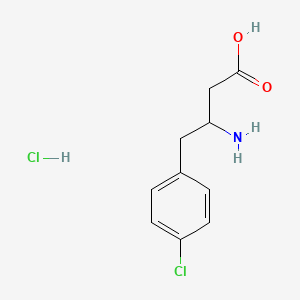
![2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone](/img/structure/B15287346.png)
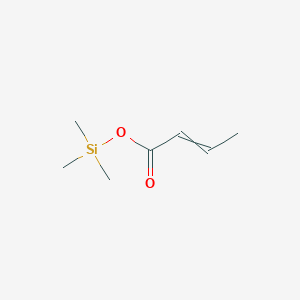
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)
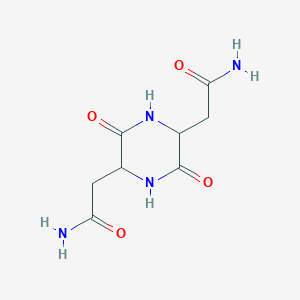
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)
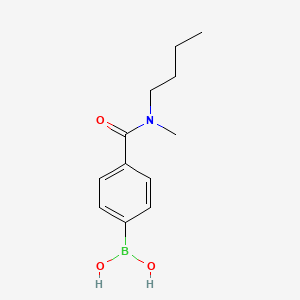
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
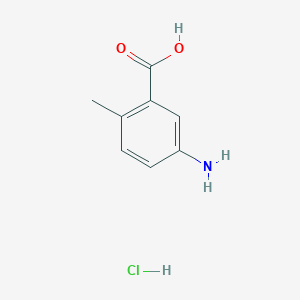
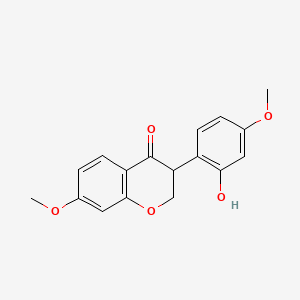

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
